molecular formula C8H12O B8626560 Bicyclo[2.2.1]heptane-7-carbaldehyde

Bicyclo[2.2.1]heptane-7-carbaldehyde

Cat. No. B8626560
M. Wt: 124.18 g/mol
InChI Key: COCMJEFDBAORNW-UHFFFAOYSA-N
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Patent
US07816540B2

Procedure details

15.9 g (81 mmol) of 7-Bromo-bicyclo[2.2.1]heptane were added dropwise to 2 g magnesium (81 mmol) in 25 ml of diethyl ether and refluxed for 2.5 h. The mixture was cooled to 0-5° C. and 6.3 ml (81 mmol) of DMF were added dropwise. The mixture was then refluxed for 2 h, cooled to room temperature and the white solid filtered off and washed with ether. The filtrate was reduced and 4.87 g of a white solid were obtained. The intermediate was used without further characterization.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH:6]2[CH2:7][CH2:8][CH:3]1[CH2:4][CH2:5]2.[Mg].CN([CH:13]=[O:14])C>C(OCC)C>[CH:6]12[CH:2]([CH:13]=[O:14])[CH:3]([CH2:8][CH2:7]1)[CH2:4][CH2:5]2

Inputs

Step One
Name
Quantity
15.9 g
Type
reactant
Smiles
BrC1C2CCC1CC2
Name
Quantity
2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the white solid filtered off
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
C12CCC(CC1)C2C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 g
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.